isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate
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Overview
Description
Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a compound that features a benzimidazole moiety, which is a significant structure in medicinal chemistry due to its broad range of biological activities. Benzimidazole derivatives are known for their antibacterial, antiviral, antifungal, and anticancer properties . The presence of the isobutyl and carbamate groups in this compound potentially enhances its pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzimidazole derivatives is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as palladium or nickel can facilitate the alkylation and carbamation steps, making the process more economically viable .
Chemical Reactions Analysis
Types of Reactions
Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Amines.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial or anticancer effects . The carbamate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Thiabendazole: An antihelmintic agent.
Uniqueness
Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. The presence of the isobutyl group can enhance lipophilicity, while the carbamate group can improve stability and bioavailability .
Properties
IUPAC Name |
2-methylpropyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10(2)9-19-14(18)15-8-7-13-16-11-5-3-4-6-12(11)17-13/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZUALCWEPFORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NCCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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